![molecular formula C14H18O3 B3285229 (E)-1-(2,4-Dihydroxy-3,5-dimethylphenyl)-4-hexen-1-one CAS No. 79950-82-6](/img/structure/B3285229.png)
(E)-1-(2,4-Dihydroxy-3,5-dimethylphenyl)-4-hexen-1-one
Vue d'ensemble
Description
(E)-1-(2,4-Dihydroxy-3,5-dimethylphenyl)-4-hexen-1-one, also known as DHMEQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DHMEQ is a small molecule inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of various cellular processes, including inflammation, immune response, and cell survival.
Applications De Recherche Scientifique
(E)-1-(2,4-Dihydroxy-3,5-dimethylphenyl)-4-hexen-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and autoimmune diseases. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and multiple myeloma. This compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to suppress the immune response in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Mécanisme D'action
(E)-1-(2,4-Dihydroxy-3,5-dimethylphenyl)-4-hexen-1-one exerts its therapeutic effects by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation, immune response, and cell survival. NF-κB is activated by various stimuli, including cytokines, growth factors, and microbial products, and plays a critical role in the pathogenesis of various diseases. This compound binds to the cysteine residue of the p50 subunit of NF-κB, thereby inhibiting its DNA-binding activity and preventing the transcription of target genes.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. This compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation. Additionally, this compound suppresses the immune response in autoimmune diseases by inhibiting the activation and proliferation of T cells.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-1-(2,4-Dihydroxy-3,5-dimethylphenyl)-4-hexen-1-one has several advantages for lab experiments. This compound is a small molecule inhibitor that can be easily synthesized and purified. This compound exhibits high specificity for NF-κB and does not affect other transcription factors. This compound also exhibits low toxicity and is well-tolerated in animal models. However, this compound has several limitations for lab experiments. This compound is a yellow crystalline solid that is insoluble in water, which limits its use in aqueous solutions. This compound also has a short half-life in vivo, which requires frequent dosing.
Orientations Futures
(E)-1-(2,4-Dihydroxy-3,5-dimethylphenyl)-4-hexen-1-one has several potential future directions for therapeutic applications. This compound has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. This compound also exhibits potential therapeutic effects in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to inhibit the replication of various viruses, including HIV and hepatitis B virus. Further studies are needed to explore the potential therapeutic applications of this compound in various diseases.
Propriétés
IUPAC Name |
(E)-1-(2,4-dihydroxy-3,5-dimethylphenyl)hex-4-en-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-4-5-6-7-12(15)11-8-9(2)13(16)10(3)14(11)17/h4-5,8,16-17H,6-7H2,1-3H3/b5-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBOFNUXGPKLIK-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCC(=O)C1=C(C(=C(C(=C1)C)O)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CCC(=O)C1=C(C(=C(C(=C1)C)O)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
79950-82-6 | |
Record name | Dihydrosorbicillin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079950826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIHYDROSORBICILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5UQ4Q5HUQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.